Fenbufen

Descripción general

Descripción

Fenbufen es un fármaco antiinflamatorio no esteroideo utilizado principalmente para tratar la inflamación asociada con afecciones como la osteoartritis, la espondilitis anquilosante y la tendinitis . También es eficaz para aliviar los dolores de espalda, los esguinces y las fracturas. This compound pertenece a la clase de fármacos derivados del ácido propiónico y fue introducido por American Cyanamid bajo el nombre comercial Lederfen en la década de 1980 .

Aplicaciones Científicas De Investigación

Fenbufen tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Fenbufen ejerce sus efectos inhibiendo la enzima ciclooxigenasa, que es responsable de la producción de prostaglandinas que causan inflamación . Al evitar la formación de prostaglandinas, this compound reduce la inflamación y el dolor. El principal objetivo molecular de this compound es la ciclooxigenasa, y la vía implicada es la inhibición de la síntesis de prostaglandinas .

Safety and Hazards

Direcciones Futuras

The previous discoveries of butyl fenbufen amide analogs with antitumor effects were further examined . The amide analogs with 1, 3, 4, and 8 carbons chains were prepared in 70–80% yield . This compound had no cytotoxic effects at concentrations ranging from 10 to 100 μM . As the length of the alkyl amide side chain increased, the cytotoxic effects increased . This suggests potential future directions for the development of this compound and its analogs .

Análisis Bioquímico

Biochemical Properties

Fenbufen plays a significant role in biochemical reactions by inhibiting the cyclooxygenase enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, this compound interacts with various proteins and biomolecules, including serum albumin, which aids in its transport and distribution within the body .

Cellular Effects

This compound exerts its effects on various types of cells, including immune cells, endothelial cells, and fibroblasts. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes. This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines. Furthermore, this compound affects cellular metabolism by altering the levels of metabolic intermediates and enzymes involved in the arachidonic acid pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of cyclooxygenase enzymes, leading to their inhibition. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins. This compound also modulates the activity of other enzymes and signaling molecules, such as lipoxygenases and peroxisome proliferator-activated receptors (PPARs), which further contribute to its anti-inflammatory effects. Additionally, this compound can influence gene expression by altering the activity of transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo metabolic degradation in the liver, leading to the formation of various metabolites. Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but prolonged use may also lead to adverse effects on cellular function, such as hepatotoxicity and gastrointestinal toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including gastrointestinal ulcers, renal toxicity, and liver damage. Threshold effects have been observed, where the therapeutic benefits of this compound plateau at a certain dosage, and further increases in dosage do not lead to additional benefits but rather increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion to active metabolites in the liver. The primary metabolic pathway involves the oxidation of this compound to form 4’-hydroxythis compound, which retains anti-inflammatory activity. This process is mediated by cytochrome P450 enzymes, particularly CYP2C9. This compound and its metabolites can also undergo conjugation reactions, such as glucuronidation, which facilitate their excretion from the body. These metabolic pathways influence the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Serum albumin is a major binding protein that facilitates the transport of this compound in the bloodstream. This compound can also interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which influence its uptake and efflux in various tissues. The distribution of this compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. This localization is influenced by targeting signals and post-translational modifications. For example, this compound can undergo phosphorylation, which affects its interaction with specific organelles and proteins. The subcellular localization of this compound plays a crucial role in its ability to modulate cellular processes and exert its therapeutic effects .

Métodos De Preparación

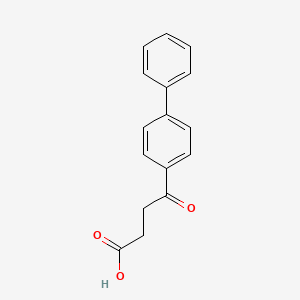

Fenbufen se puede sintetizar mediante la acilación del bifenilo con anhídrido succínico en condiciones de Friedel-Crafts . La reacción implica el uso de cloruro de aluminio como catalizador. El esquema general de la reacción es el siguiente:

Reacción de acilación: El bifenilo reacciona con el anhídrido succínico en presencia de cloruro de aluminio para formar ácido 4-(4-bifenilil)-4-oxobutírico.

Purificación: El producto se purifica luego mediante recristalización para obtener this compound en su forma pura.

Los métodos de producción industrial siguen rutas sintéticas similares pero están optimizados para la producción a gran escala para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Fenbufen experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar sus derivados de ácido carboxílico correspondientes.

Reducción: La reducción de this compound puede conducir a la formación de derivados de alcohol.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el anillo aromático, para formar varios derivados sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el ácido crómico y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones incluyen el ácido 4-bifenilacético y sus derivados .

Comparación Con Compuestos Similares

Fenbufen se compara con otros fármacos antiinflamatorios no esteroideos como ibuprofeno, fenoprofeno y naproxeno. Algunos puntos clave de comparación incluyen:

Fenoprofeno: This compound es ligeramente más eficaz que fenoprofeno para reducir la inflamación y el dolor.

La singularidad de this compound radica en su estructura específica, que le permite metabolizarse en metabolitos activos que ejercen efectos antiinflamatorios .

Propiedades

IUPAC Name |

4-oxo-4-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKPRAICRBAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023043 | |

| Record name | Fenbufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36330-85-5 | |

| Record name | Fenbufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36330-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbufen [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036330855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbufen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenbufen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenbufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbufen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9815R1WR9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

185-187 | |

| Record name | Fenbufen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

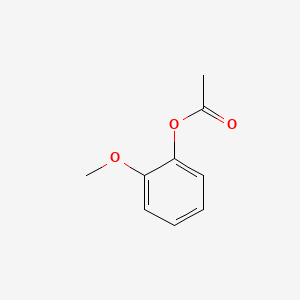

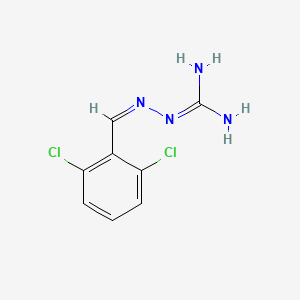

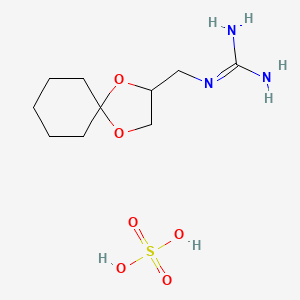

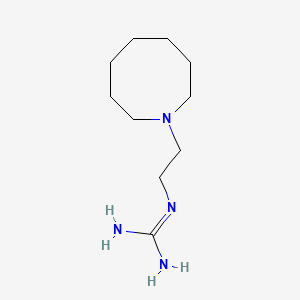

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

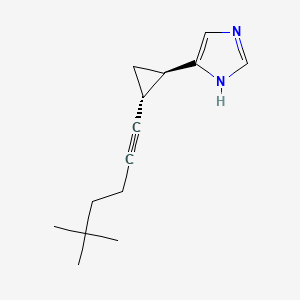

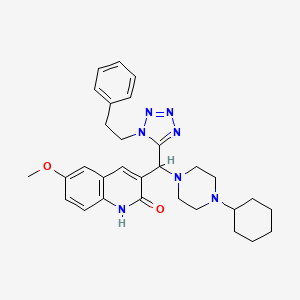

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1672406.png)

![6-cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1672411.png)

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)

![2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine](/img/structure/B1672417.png)